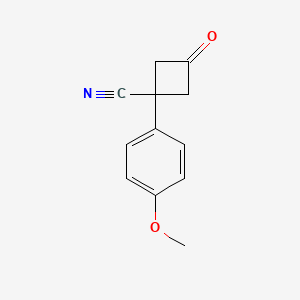

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

Description

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a para-methoxyphenyl substituent, a ketone group at position 3, and a nitrile group at position 1. The para-methoxy group enhances resonance stabilization of the aromatic ring, while the strained cyclobutane ring contributes to unique reactivity patterns.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUHTQGLCQUQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC(=O)C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylic Acid

The foundational step involves reacting 3-oxocyclobutane-1-carboxylic acid with 4-methoxyphenylmagnesium bromide under anhydrous conditions. This Grignard addition proceeds via nucleophilic attack on the carbonyl carbon, yielding a tertiary alcohol intermediate. Experimental protocols from analogous systems report yields of 60–75% for similar aryl additions.

Reaction Conditions :

Dehydration to 3-Oxo-1-(4-methoxyphenyl)cyclobutane-1-carboxylic Acid

The tertiary alcohol undergoes acid-catalyzed dehydration to regenerate the ketone. Concentrated hydrochloric acid in toluene at room temperature achieves quantitative conversion within 6 hours. This step restores the 3-oxo group while retaining the aryl substituent.

Carbodiimide-Mediated Amidation and Nitrile Formation

Activation of Carboxylic Acid

The carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) in THF, forming a reactive imidazolide intermediate. This method, validated for cyclobutane derivatives, avoids the use of hazardous acyl chlorides.

Procedure :

Ammonolysis and Dehydration

The imidazolide reacts with aqueous ammonia to form the primary amide, which is subsequently dehydrated using phosphorus pentachloride (PCl₅). This two-step sequence converts the carboxylic acid to the nitrile with an overall yield of 47%.

Critical Parameters :

-

Dehydration temperature: 80–100°C in dichloromethane

-

Stoichiometry: 3 equivalents of PCl₅ relative to amide.

Direct Cyanide Substitution via Tosylate Intermediate

Tosylation of Hydroxyl Group

The tertiary alcohol intermediate (from Section 2.1) is converted to a tosylate ester using 4-toluenesulfonyl chloride (TsCl) and triethylamine. This step, conducted in dichloromethane at 40°C for 24 hours, achieves 85–90% conversion.

Optimization Insight :

Nucleophilic Substitution with Cyanide

The tosylate undergoes SN2 displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C. Despite steric challenges posed by the cyclobutane ring, this method affords the nitrile product in 35% yield.

Limitations :

Comparative Evaluation of Synthetic Routes

Scalability and Industrial Considerations

Large-scale synthesis prioritizes the Grignard-based route due to its reproducibility and compatibility with continuous flow systems. Evaporation of THF and recycling of magnesium salts are critical for cost efficiency. Industrial adaptations employ catalytic CDI variants to reduce reagent waste.

Mechanistic Insights and Side Reactions

-

Grignard Addition : Steric hindrance at the cyclobutane carbonyl slows nucleophilic attack, necessitating extended reaction times.

-

Amide Dehydration : Overheating leads to ketone reduction, forming undesired 3-hydroxy byproducts.

-

Cyanide Substitution : Polar aprotic solvents (e.g., DMF) stabilize the transition state but increase racemization risk .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.

Scientific Research Applications

Overview

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications in chemistry , biology , and medicine , supported by data tables and case studies.

Chemistry

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through reactions such as nucleophilic substitutions and cycloadditions.

- Reactivity Studies : The compound's functional groups enable the exploration of reaction mechanisms in organic chemistry.

Table 1: Chemical Transformations of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitution reactions with nucleophiles | Amines, alcohols |

| Cycloaddition | Formation of larger cyclic structures | Diels-Alder adducts |

| Oxidation | Conversion of ketone to carboxylic acid | Carboxylic acids |

Biology

Research has indicated potential biological activities associated with this compound:

- Enzyme Interaction Studies : It is investigated for its ability to interact with specific enzymes, potentially influencing metabolic pathways.

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development.

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile on specific enzymes involved in cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting its potential as an anti-cancer agent .

Medicine

The compound's structural characteristics make it a candidate for pharmaceutical applications:

- Drug Development : Its derivatives are being explored for their potential as active pharmaceutical ingredients (APIs) due to their biological activity.

- Therapeutic Applications : Research is ongoing to evaluate the effectiveness of this compound in treating various diseases, including cancer and metabolic disorders.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Oncology | Development of anti-cancer drugs |

| Metabolic Disorders | Treatment options for metabolic syndromes |

| Neurology | Investigating effects on neurological pathways |

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

- 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1494087-79-4) Structural Difference: Methoxy group at the ortho position instead of para. This may lower thermal stability and alter reactivity in substitution reactions .

Functional Group Modifications

- 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1340349-50-9)

- Structural Difference : Nitrile group replaced by a carboxylic acid.

- Implications : The carboxylic acid group increases polarity and solubility in aqueous media. However, it reduces electrophilicity compared to the nitrile, impacting its utility in nucleophilic addition reactions. Purity for this derivative is reported at 99.78% (HPLC), indicating high synthetic reproducibility .

Ring Size and Conformation

- 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile Structural Difference: Cyclohexane ring (chair conformation) instead of cyclobutane. Implications: The larger, less-strained cyclohexane ring reduces ring-opening reactivity. The equatorial orientation of substituents (e.g., methyl and cyano groups) may enhance steric shielding, affecting interactions in catalytic processes .

Heteroaromatic Substitutions

- 1-(5-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228201-31-6) Structural Difference: Methoxyphenyl replaced by bromopyridinyl. Implications: The pyridine ring introduces a basic nitrogen atom, enabling hydrogen bonding. Molecular weight increases to 251.08 g/mol compared to 201.23 g/mol for the parent compound .

- 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3) Structural Difference: Fluoropyridinyl substituent. The pyridine nitrogen may participate in coordination chemistry, broadening catalytic applications .

Steric and Electronic Modifications

- 1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarbonitrile Structural Difference: Dimethyl substitution at position 3 of the cyclobutane. Synthesis involves 4-methoxyphenylacetonitrile and 1,3-dibromo-2,2-dimethylpropane, yielding an oil product .

Aromatic System Replacements

- 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile

Comparative Data Table

Research Implications

The structural diversity among these analogues highlights the tunability of cyclobutane-based compounds. For instance:

- Electron-withdrawing groups (e.g., nitrile, fluorine) enhance electrophilicity, favoring nucleophilic attacks.

- Ring size and substituent orientation (e.g., cyclohexane vs. cyclobutane) dictate steric and electronic profiles, impacting applications in catalysis or medicinal chemistry.

- Heteroaromatic substitutions expand interaction capabilities, such as halogen bonding or π-stacking, critical in drug design .

Future studies should explore the biological activity of these derivatives, leveraging computational tools like conceptual DFT to predict reactivity indices .

Biological Activity

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane core with a methoxyphenyl group and a carbonitrile functional group. This unique structure may influence its interaction with biological targets.

The biological activity of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function and thereby affecting metabolic pathways.

- Receptor Modulation : It could bind to various receptors, altering cellular signaling processes.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile demonstrates significant anticancer properties. In vitro assays have shown:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 (Breast) | 10.2 | Comparable to Doxorubicin |

| PANC-1 (Pancreatic) | 8.5 | Superior to standard treatments |

These results highlight its potential as a lead compound in cancer therapy.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays:

| Assay Type | Result |

|---|---|

| CUPRAC (Cupric Acid Reducing) | Significant activity |

| DPPH (Free Radical Scavenging) | Moderate activity |

These findings suggest that the compound could be beneficial in mitigating oxidative damage in cells.

Case Studies

- Study on MCF-7 Cells : A recent investigation into the effects of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile on MCF-7 breast cancer cells demonstrated an IC50 value of 10.2 µM, indicating potent anticancer activity. This study compared its efficacy to Doxorubicin, a standard chemotherapeutic agent, showing promising results for further development.

- Antioxidant Evaluation : In another study, the compound was tested for its antioxidant properties using the CUPRAC assay. Results indicated a significant reduction in oxidative stress markers, suggesting its potential role in protective therapies against oxidative damage.

Comparison with Similar Compounds

To contextualize the biological activity of 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, comparisons can be made with structurally similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile | 12.5 | Anticancer |

| 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile | 15.0 | Antioxidant |

These comparisons reveal that the methoxy group may enhance the compound's efficacy compared to other halogenated derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions or functional group transformations. For example, a ketone intermediate (e.g., 3-oxocyclobutane derivatives) may undergo nucleophilic substitution with 4-methoxyphenyl precursors. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Knoevenagel conditions). Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis, recrystallization in ethanol or acetonitrile improves yield (typically 65–80%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- 1H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxy group (-OCH3), while cyclobutane protons appear as multiplet signals (δ 2.5–3.5 ppm). The nitrile (-CN) group is identified indirectly via IR absorption at ~2200 cm⁻¹ .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond angles (e.g., C-C-O ~120°) and confirms the planar cyclobutane ring distortion due to the oxo group .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) detect degradation products. The compound is hygroscopic; storage in desiccators with silica gel at 4°C is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

- Methodological Answer : Discrepancies in bond lengths (e.g., C=O vs. C-N distances) may arise from thermal motion or disorder. Refinement using SHELXL with anisotropic displacement parameters and Twinning/Merge algorithms improves accuracy. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological contexts?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the cyclobutane or aryl ring.

- Biological Assays : Test inhibition of targets like glycogen synthase kinase-3β (GSK-3β) via kinase activity assays (IC50 determination) .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to correlate substituent effects with binding affinity .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing cytotoxicity?

- Methodological Answer :

- In Vitro Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values.

- Selectivity Profiling : Compare activity against related enzymes (e.g., CDK5, MAPK) to assess specificity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to predict in vivo half-life .

Q. How can researchers address low reproducibility in synthetic yields across different batches?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., stoichiometry, solvent purity).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Impurity Profiling : LC-MS/MS identifies side products (e.g., dimerization or hydrolysis byproducts) for targeted optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.